2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride
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Description
2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride is a chemical compound. It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
Scientific Research Applications
Chlorination and Tautomerism
The study of chlorinated pyridine compounds, such as those related to "2-(Chloromethyl)-5-isobutoxypyridin-4-ol hydrochloride," involves understanding the effects of chlorination on tautomeric equilibria. Research in this area focuses on how chlorine substitution influences the stability of tautomers, which are structural isomers that readily interconvert. For instance, studies have shown that chlorination at specific positions on pyridine rings can significantly stabilize one tautomeric form over another, affecting the compound's reactivity and its interactions within biological systems or in chemical syntheses (Melandri et al., 2020); (Calabrese et al., 2017).
Advanced Oxidation Processes
Research into the degradation of persistent organic pollutants utilizes advanced oxidation processes (AOPs) where the reactivity of chlorinated compounds with radicals is of interest. Studies have identified that chlorinated pyridines can undergo rapid degradation when exposed to sulfate and hydroxyl radicals, highlighting the potential of these processes in water treatment and environmental remediation efforts (Lutze et al., 2015).
Photodimerization Reactions
The photodimerization of pyridine derivatives, a process relevant to "this compound," has been studied in the context of developing new materials and understanding molecular dynamics under light exposure. Research in this domain explores how specific conditions or catalysts like cucurbit[7]uril can mediate the formation of photodimers, with implications for synthesizing novel organic compounds and materials (Wang et al., 2006).
Chemical Synthesis and Reactivity
Investigations into the synthesis and reactivity of chlorinated pyridine compounds provide insights into creating various derivatives with potential applications in medicinal chemistry, agriculture, and material science. This includes studies on the synthesis of compounds via chlorination, their potential as intermediates in pharmaceutical and agrochemical production, and their physicochemical properties (Kolder & Hertog, 2010); (Gui-yuan, 2003).
Metal-Organic Frameworks (MOFs)
The role of pyridine-based ligands in the formation of metal-organic frameworks (MOFs) highlights the utility of chlorinated pyridines in materials science. By studying the coordination chemistry of these compounds, researchers can design MOFs with specific properties for gas storage, catalysis, or as sensors (Gao et al., 2006).
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-methylpropoxy)-1H-pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-7(2)6-14-10-5-12-8(4-11)3-9(10)13;/h3,5,7H,4,6H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSVDBVFCDZDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CNC(=CC1=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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